![molecular formula C36H68FeP2 B14761661 (R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is an organophosphine compound that features a ferrocene backbone. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry. The ferrocene moiety provides stability and unique electronic properties, making these compounds valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone can be synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The di-tert-butylphosphino groups are introduced via a substitution reaction using appropriate phosphine reagents.
Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chromatographic techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Substitution Reagents: Halides, alkylating agents.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
New Phosphine Derivatives: Formed during substitution reactions.
科学研究应用
Chemistry
Catalysis: Used as ligands in transition metal catalysis, particularly in asymmetric synthesis.
Coordination Chemistry: Forms stable complexes with various metals, useful in studying metal-ligand interactions.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for imaging and therapeutic applications.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique electronic properties.
Industry
Material Science: Used in the development of new materials with specific electronic and catalytic properties.
作用机制
The mechanism of action of ®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene involves its ability to coordinate with metal centers. The phosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The ferrocene backbone provides additional stability and electronic properties, enhancing the overall reactivity of the compound.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based phosphine ligand with similar applications.
Uniqueness
®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is unique due to its chiral centers and the presence of di-tert-butylphosphino groups, which provide steric hindrance and electronic properties that can enhance its performance in catalytic applications.
属性
分子式 |
C36H68FeP2 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC 名称 |
carbanide;cyclopentane;ditert-butyl-[2-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopentyl]phenyl]phosphane;iron(2+) |
InChI |
InChI=1S/C29H52P2.C5H10.2CH3.Fe/c1-21(30(26(2,3)4)27(5,6)7)22-18-16-19-23(22)24-17-14-15-20-25(24)31(28(8,9)10)29(11,12)13;1-2-4-5-3-1;;;/h14-15,17,20-23H,16,18-19H2,1-13H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,22?,23?;;;;/m1..../s1 |
InChI 键 |
KHVAVAMPKRQFRC-HYPKDYPASA-N |
手性 SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
规范 SMILES |
[CH3-].[CH3-].CC(C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



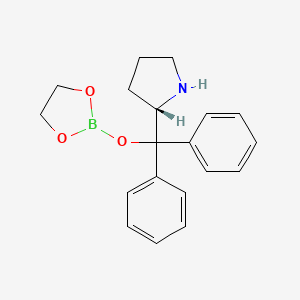
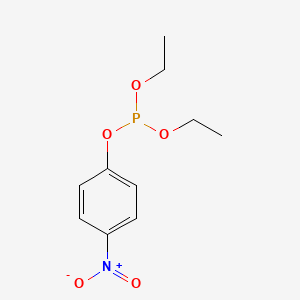
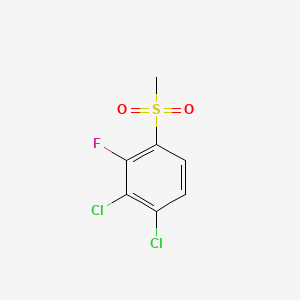

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)


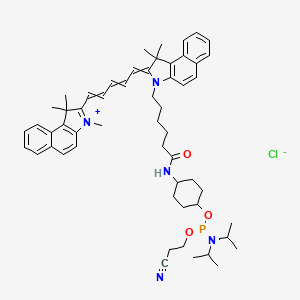
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)

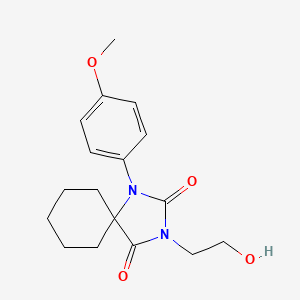
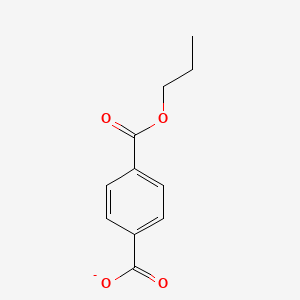
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
